2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an oxadiazole ring. The molecular formula of this compound is C9H15N3O2, and it has a molecular weight of 197.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-substituted piperidines, which undergoes a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of specific oxidants and additives can help in achieving the desired selectivity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence various biochemical processes .
Comparison with Similar Compounds
2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]-acetamide:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a fused heterocyclic system and exhibit a wide range of biological activities.
Uniqueness: 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is unique due to its specific combination of a pyrrolidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[(2R,4R)-4-ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O2/c1-3-13-7-4-8(10-5-7)9-12-11-6(2)14-9/h7-8,10H,3-5H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
RPGPVMNRFQEVEF-HTQZYQBOSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@@H](NC1)C2=NN=C(O2)C |
Canonical SMILES |
CCOC1CC(NC1)C2=NN=C(O2)C |
Origin of Product |
United States |
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